Biotin-d2-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-d2-1 involves the incorporation of deuterium into the biotin molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the synthesis process. For example, deuterated water (D2O) can be used in the reaction medium to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents. The process may include multiple steps of purification and quality control to ensure the final product’s purity and consistency. The use of advanced techniques such as liquid chromatography and mass spectrometry is common in the production process to monitor the incorporation of deuterium and the overall quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Biotin-d2-1 undergoes various chemical reactions similar to those of biotin. These include:
Oxidation: this compound can be oxidized to form biotin sulfoxide and biotin sulfone.
Reduction: Reduction reactions can convert biotin sulfoxide back to this compound.
Substitution: This compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include biotin sulfoxide, biotin sulfone, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Biotin-d2-1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in labeling experiments to track the incorporation of biotin into proteins and other biomolecules.
Medicine: Utilized in diagnostic assays and imaging techniques to study biotin-related metabolic pathways and disorders.
Industry: Applied in the development of biotinylated products for various industrial applications, including biotechnology and pharmaceuticals
Mechanism of Action
Biotin-d2-1 functions as a coenzyme for carboxylases, enzymes that catalyze the transfer of carboxyl groups in metabolic reactions. It is essential for processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism. The deuterium atoms in this compound do not alter its mechanism of action but provide a means to study the dynamics and kinetics of biotin-dependent reactions more precisely .
Comparison with Similar Compounds
Biotin-d2-1 is unique due to the presence of deuterium atoms, which distinguish it from other biotin analogs. Similar compounds include:
Biotin: The non-deuterated form of this compound, essential for various metabolic processes.
Biocytin: A biotinylated lysine derivative involved in biotin-dependent enzyme reactions.
Biotin sulfoxide: An oxidized form of biotin that can be reduced back to biotin .
This compound’s uniqueness lies in its ability to provide insights into the metabolic and biochemical pathways involving biotin through the use of deuterium labeling, which offers advantages in tracing and studying these processes with higher precision .
Properties
Molecular Formula |
C10H16N2O3S |
---|---|
Molecular Weight |
246.33 g/mol |
IUPAC Name |
5-[(3aR,6S,6aS)-4,4-dideuterio-2-oxo-3,3a,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoic acid |
InChI |
InChI=1S/C10H16N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-/m0/s1/i5D2 |
InChI Key |
YBJHBAHKTGYVGT-OXQHWPBHSA-N |
Isomeric SMILES |
[2H]C1([C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)NC(=O)N2)[2H] |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.